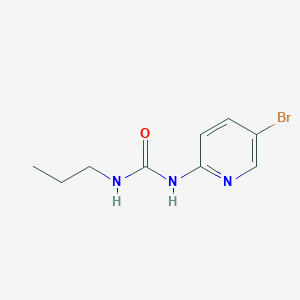

1-(5-Bromopyridin-2-yl)-3-propylurea

Description

1-(5-Bromopyridin-2-yl)-3-propylurea is a urea derivative featuring a brominated pyridine moiety at the N1 position and a propyl chain at the N3 position. The compound’s structure combines a heteroaromatic pyridine ring with a urea backbone, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula |

C9H12BrN3O |

|---|---|

Molecular Weight |

258.12 g/mol |

IUPAC Name |

1-(5-bromopyridin-2-yl)-3-propylurea |

InChI |

InChI=1S/C9H12BrN3O/c1-2-5-11-9(14)13-8-4-3-7(10)6-12-8/h3-4,6H,2,5H2,1H3,(H2,11,12,13,14) |

InChI Key |

KGKZSEUNFOQLDP-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)NC1=NC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-2-yl)-3-propylurea typically involves the reaction of 5-bromopyridine-2-amine with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)-3-propylurea can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: Substituted pyridine derivatives.

Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.

Hydrolysis: Corresponding amines and carboxylic acids.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-3-propylurea has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-propylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to specific sites, while the urea group may participate in hydrogen bonding or other interactions. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorpropamide (1-(p-Chlorobenzenesulfonyl)-3-propylurea)

Chlorpropamide, a sulfonylurea derivative, shares the 3-propylurea backbone but replaces the bromopyridine group with a para-chlorobenzenesulfonyl substituent. Key differences include:

- Substituent Effects : The sulfonyl group in Chlorpropamide enhances hydrogen-bonding capacity and acidity, contributing to its role as an oral hypoglycemic agent by stimulating insulin secretion. In contrast, the bromopyridine group in the target compound may favor interactions with aromatic or hydrophobic binding pockets .

- Physicochemical Properties :

| Property | Chlorpropamide | 1-(5-Bromopyridin-2-yl)-3-propylurea (Predicted) |

|---|---|---|

| Molecular Formula | C₁₀H₁₃ClN₂O₃S | C₉H₁₁BrN₃O |

| Molecular Weight | 276.74 g/mol | ~269.11 g/mol |

| logP (Lipophilicity) | 1.738 | Higher (due to bromine) |

| Therapeutic Use | Type 2 diabetes management | Undocumented (potential kinase inhibition) |

Chlorpropamide’s clinical success highlights the importance of the sulfonylurea motif in diabetes therapeutics, whereas bromopyridine-based ureas may explore novel targets .

1-(5-Methyl-1,2-oxazol-3-yl)-3-propylurea

This oxazole-containing urea derivative differs in heterocycle composition and substituent positioning:

- Structural Contrast : The oxazole ring (a five-membered heterocycle with oxygen and nitrogen) replaces the pyridine ring, altering electronic and steric profiles. The methyl group at the 5-position of oxazole may reduce polarity compared to bromine in the target compound .

- Biological Implications : Oxazole rings are common in bioactive molecules due to metabolic stability and moderate lipophilicity. However, bromopyridine’s larger size and electron-deficient nature could enhance binding to targets requiring π-π stacking or halogen bonding .

Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate

A pyridine derivative with a bromine substituent and acrylate side chain, this compound shares the bromopyridine motif but lacks the urea functionality. Its inclusion in pyridine catalogs suggests bromopyridines are versatile intermediates in drug synthesis, though urea derivatives like the target compound may exhibit distinct reactivity or bioavailability .

Research Findings and Implications

- Substituent-Driven Activity : Sulfonyl groups (as in Chlorpropamide) prioritize hydrogen-bonding and ion-channel interactions, while bromopyridine may favor kinase or receptor tyrosine kinase inhibition due to halogen bonding .

- Solubility and Bioavailability : The bromine atom in this compound likely reduces aqueous solubility compared to sulfonylureas but enhances membrane permeability, a trade-off critical for CNS-targeting agents.

- Synthetic Feasibility : Pyridine bromination and urea coupling are well-established steps, suggesting accessible synthesis routes for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.